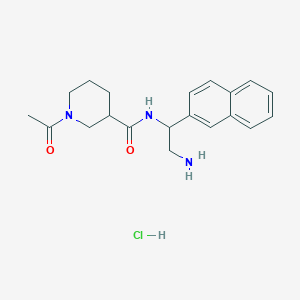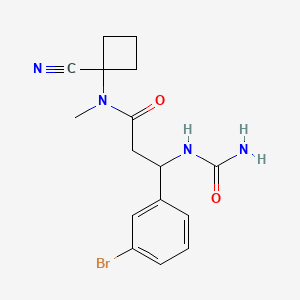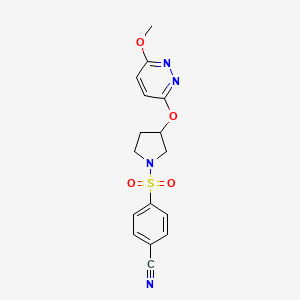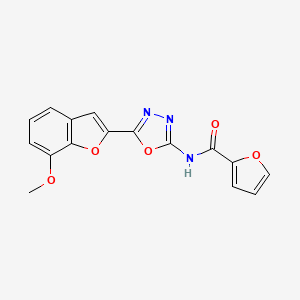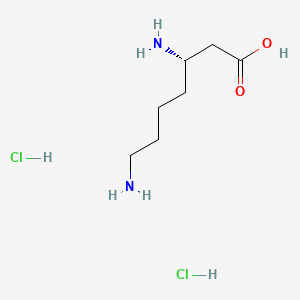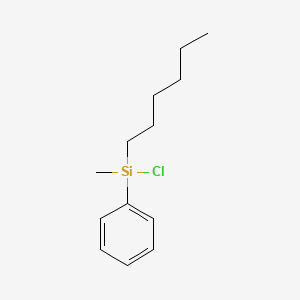
Phenylhexylmethyl chlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylhexylmethyl chlorosilane is an organosilicon compound used in scientific research and industrial applications. It is a chlorosilane with a phenyl group, a hexyl group, and a methyl group attached to the silicon atom. The molecular formula of Phenylhexylmethyl chlorosilane is C13H21ClSi .
Molecular Structure Analysis
Phenylhexylmethyl chlorosilane has a molecular weight of 240.84400 . The structure includes a silicon atom to which a phenyl group, a hexyl group, and a methyl group are attached.
Chemical Reactions Analysis
Chlorosilanes, including Phenylhexylmethyl chlorosilane, can undergo various reactions. For instance, they can be oxidized when encapsulated inside a silicon oxide cell previously prepared in an argon atmosphere . Also, the hydrolysis of chlorosilanes has been studied computationally .
Physical And Chemical Properties Analysis
Phenylhexylmethyl chlorosilane has a density of 0.95 g/cm3 and a boiling point of 292.2ºC at 760 mmHg . The melting point is not available .
Aplicaciones Científicas De Investigación
Surface Modification and Analysis
Organosilanes, including chlorosilanes, are widely used for surface modification to alter the properties of various materials. For instance, the surface modification of natural minerals with chlorosilanes enhances their sorption capacities for nonpolar aromatic contaminants, demonstrating their potential in environmental clean-up technologies (Huttenloch, Roehl, & Czurda, 2001). Similarly, silicon network polymers obtained from trichlorosilanes show unique optical properties due to their high-dimensional network structure, suggesting applications in materials science (Furukawa, Fujino, & Matsumoto, 1990).
Chromatography
Organosilane compounds are integral to the development of chromatographic materials. Reversed-phase chromatography columns, utilizing organosilane-treated surfaces, offer improved resolution for the separation of therapeutic agents and other compounds, indicating their importance in pharmaceutical analysis (Honigberg, Stewart, Smith, & Hester, 1975).
Polymer Nanocomposites
The use of organosilanes for modifying halloysite nanotubes (HNT) in polymer nanocomposites significantly affects the material's mechanical properties. This demonstrates the role of organosilanes in enhancing material properties for various applications, including automotive and aerospace components (Carli, Daitx, Soares, Crespo, & Mauler, 2014).
Environmental Technologies
Surface-modified materials with organosilanes show enhanced sorption capabilities for aromatic compounds, suggesting their use in water treatment and environmental remediation. The modification with phenyl-containing chlorosilanes, in particular, has demonstrated improved affinity for aromatic compounds, offering a potential pathway for the removal of pollutants from water (Huttenloch, Roehl, & Czurda, 2001).
Safety And Hazards
Direcciones Futuras
The future of chlorosilanes, including Phenylhexylmethyl chlorosilane, seems promising. The global Chlorosilane market is expected to reach USD 31.1 billion by 2030, growing at a CAGR of 21% from 2021 to 2030 . This growth is driven by the increasing supply of solar generation plants around developing regions and increasing concerns linked with global warming .
Propiedades
IUPAC Name |
chloro-hexyl-methyl-phenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClSi/c1-3-4-5-9-12-15(2,14)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAAMDYFQRZLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](C)(C1=CC=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylhexylmethyl chlorosilane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

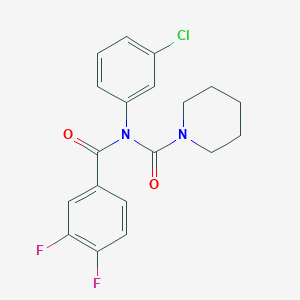
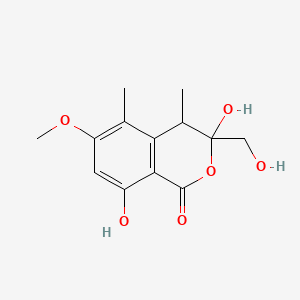
![1-cyclopropyl-3-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)urea](/img/structure/B2861428.png)
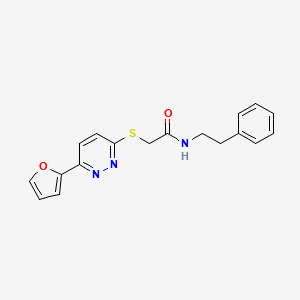
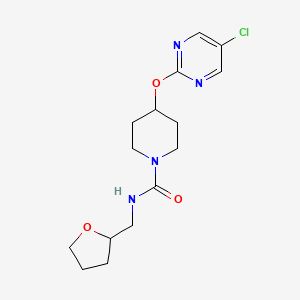
![5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2861434.png)
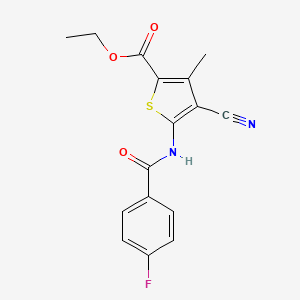
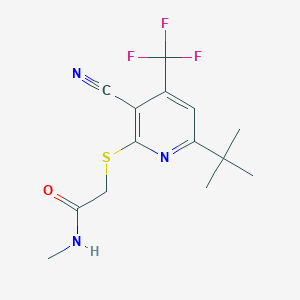
![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide](/img/structure/B2861440.png)
